Vinflunine ditartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinflunine ditartrate is a fluorinated Vinca alkaloid . It is a bi-fluorinated derivative of the semi-synthetic vinca alkaloid vinorelbine . It has anti-tubulin, antineoplastic, and antiangiogenic activities . It is used in certain cancer studies and is an anti-mitotic agent that induces a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis .
Synthesis Analysis
Vinflunine is a semi-synthetic vinca alkaloid . It is obtained by superacidic chemistry to selectively introduce two fluorine atoms at the 20′ position of the catharanthine moiety . This compound has been selected for clinical development on the basis of encouraging preclinical activity .Molecular Structure Analysis
The molecular formula of this compound is C53H66F2N4O20 . The exact mass is 1116.4238 and the molecular weight is 1117.1027 .Chemical Reactions Analysis
Vinflunine is a microtubule inhibitor that binds to tubulin at or near to the vinca binding sites to inhibit its polymerization into microtubules during cell proliferation . It interacts with the Vinca alkaloid binding site on tubulin, suppresses microtubule dynamics, and causes cell cycle arrest .Physical and Chemical Properties Analysis
The chemical formula of this compound is C53H66F2N4O20 . The exact mass is 1116.4238 and the molecular weight is 1117.1027 .Wissenschaftliche Forschungsanwendungen
Antimitotic and Antineoplastic Activities
- Microtubule Interaction : Vinflunine ditartrate binds to tubulin, inhibiting tubulin assembly and disrupting microtubule assembly dynamics. This leads to cell cycle arrest in mitosis and induction of apoptosis (this compound, 2020).
Pharmacokinetics and Tolerability
- Effect in Cancer Patients with Renal Impairment : A study assessed the pharmacokinetics and tolerability of Vinflunine in cancer patients with renal impairment. The study found that renal dysfunction induced a decrease in Vinflunine clearance, and the recommended doses for such patients were identified (Isambert et al., 2014).
Oral Administration in Cancer Therapy
- Phase I Study of Oral Vinflunine : A study evaluated the maximal tolerated dose, safety profile, pharmacokinetics, and activity of oral vinflunine in patients with advanced/metastatic solid tumors who have failed standard therapy. It showed the feasibility of daily oral vinflunine administration, enabling sustained and stable blood concentrations of the drug and its active metabolite (Delord et al., 2013).
Anti-Angiogenic and Anti-Metastatic Properties
- Inhibiting Angiogenesis and Metastasis : Vinflunine exhibited anti-angiogenic and vascular-disrupting activities, and marked effects against experimental metastases. These findings support its ongoing clinical development for treatment in various cancers (Kruczynski et al., 2006).
NMR Characterization
- Chemical Structure and Analysis : The chemical structure of vinflunine was examined using NMR spectrometry, aiding in the total assignment of its 1H and 13C spectra. This detailed structural analysis contributes to a deeper understanding of the compound (Ribet et al., 2001).
Preclinical Anticancer Properties
- In Vitro and In Vivo Antitumor Activity : Preclinical studies confirmed vinflunine's mitotic-arresting and tubulin-interacting properties, distinguishing it from other Vinca alkaloids. Its in vitro cytotoxicity, when combined with other anticancer agents like cisplatin and doxorubicin, showed high synergy, making it a promising candidate for combination chemotherapy regimens (Kruczynski & Hill, 2001).
Clinical Activity in Solid Tumors
- Efficacy in Various Cancers : Clinical studies demonstrated vinflunine's activity against a variety of tumor types, including transitional cell carcinoma, metastatic breast cancer, and non-small cell lung cancer. Its manageable and noncumulative toxicity profile makes it a promising agent for further investigation (Bellmunt et al., 2008).
In Vivo Antitumor Activity
- Efficacy Against Experimental Animal Tumor Models : Vinflunine displayed significant antitumor activity in a range of experimental animal tumor models, demonstrating superiority over vinorelbine in terms of survival prolongation and tumor growth inhibition (Kruczynski et al., 1998).
Wirkmechanismus
Like other vinca agents, vinflunine is an anti-mitotic agent that induces a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis . It is a microtubule inhibitor that binds to tubulin at or near to the vinca binding sites to inhibit its polymerization into microtubules during cell proliferation .
Safety and Hazards
Zukünftige Richtungen
Vinflunine is currently in phase III trial assessment in patients with (second line) transitional cell carcinoma of the urothelium and first-line advanced breast cancer . The efficacy of vinflunine in patients with advanced non–small cell lung cancer previously treated with a platinum-containing regimen was confirmed by a large phase III trial . There is a need for new, efficacious chemotherapeutic agents that are associated with increased response rates and with limited and manageable toxicity .
Eigenschaften
CAS-Nummer |
194468-36-5 |
---|---|
Molekularformel |
C53H66F2N4O20 |
Molekulargewicht |
1117.1 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26?,27?,36?,37?,38?,42-,43-,44+,45+;;/m1../s1 |
InChI-Schlüssel |
YIHUEPHBPPAAHH-PGCYHTSJSA-N |
Isomerische SMILES |
CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Synonyme |
4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate; 20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate; BMS 710485 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.